Cas no 25904-06-7 (1,2:3,5-Di-O-isopropylidene-alpha-D-apiose)

1,2:3,5-Di-O-isopropylidene-alpha-D-apiose Chemical and Physical Properties
Names and Identifiers
-
- 1,2:3,5-di-o-isopropylidene-alpha-d-apiose
- 1,2:3,5-Di-O-isopropylidene-α-D-apiose
- 1,2:3,5-DI-O-ISOPROPYLIDENE
- 1,2:3,5-DI-O-ISOPROPYLIDENE-A-D-APIOSE
- 1.2.3.5-Di-O-isopropylidene-alpha-D-apiose
- DI-O-ISOPROPYLIDENE-ALPHA-D-APIOSE, 1,2,3,5-(RG)
- 1,2:5,6-DI-O-ISOPROPYLIDENE-A-D-APIOSE
- 3-C-Hydroxymethyl-1,2:1',3-di-O-isopropylidene-alpha-D-erythrofuranose
- alpha-D-Apiose diacetonide
- 1,2:3,5-Di-O-isopropylidene-D-apiose
- 1,2:3,5-Di-O-isopropylidene-a-D-apio-a-D-furanose
- (3a'R,4S,6a'R)-2,2,2',2'-tetramethyldihydro-3a'H-spiro[[1,3]dioxolane-4,6'-furo[2,3-d][1,3]dioxole]
- CS-0226082
- D-Apio-
- A-D-furanose, 1,2:3,5-bis-O-(1-methylethylidene)-
- 25904-06-7
- 94943-41-6
- 1,2:3,5-Di-O-isopropylidene-
- HY-W145653
- 2,3-O-Isopropylidene-D-apiose
- D-Apio-a-D-furanose, 1,2:3,5-bis-O-(1-methylethylidene)-
- A-D-apiose
- 1,2:3,5-Di-O-isopropylidene-alpha-D-apiose
-
- MDL: MFCD00038410
- Inchi: 1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3/t7-,8+,11-/m0/s1
- InChI Key: WGCOBUGUSFKJSL-RNSXUZJQSA-N
- SMILES: O1C(C([H])([H])[H])(C([H])([H])[H])OC([H])([H])[C@@]21C([H])([H])O[C@@]1([H])[C@]2([H])OC(C([H])([H])[H])(C([H])([H])[H])O1
Computed Properties
- Exact Mass: 230.11500
- Monoisotopic Mass: 230.11542367 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 230.26
- Topological Polar Surface Area: 46.2
- XLogP3: 0.4
Experimental Properties
- Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 82°C
- Boiling Point: 278.2±35.0 ºC (760 Torr),
- Flash Point: 107.2±25.8 ºC,
- Solubility: Slightly soluble (9.9 g/l) (25 º C),
- PSA: 46.15000
- LogP: 1.01590
1,2:3,5-Di-O-isopropylidene-alpha-D-apiose Security Information
- WGK Germany:3
1,2:3,5-Di-O-isopropylidene-alpha-D-apiose Customs Data
- HS CODE:29400090
1,2:3,5-Di-O-isopropylidene-alpha-D-apiose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF28562-50mg |
1,2:3,5-Di-o-isopropylidene-alpha-d-apiose |
25904-06-7 | 98% | 50mg |
$57.00 | 2024-04-20 | |
Aaron | AR00BCOU-1g |
D-Apio-a-D-furanose, 1,2:3,5-bis-O-(1-methylethylidene)- |
25904-06-7 | 98% | 1g |
$388.00 | 2025-01-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021072-50mg |
1,2:3,5-Di-O-isopropylidene-alpha-D-apiose |
25904-06-7 | 98% | 50mg |
¥279 | 2024-05-24 | |
1PlusChem | 1P00BCGI-1g |
D-Apio-a-D-furanose, 1,2:3,5-bis-O-(1-methylethylidene)- |
25904-06-7 | 98% | 1g |
$329.00 | 2025-02-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021072-1g |
1,2:3,5-Di-O-isopropylidene-alpha-D-apiose |
25904-06-7 | 98% | 1g |
¥2320 | 2024-05-24 | |
1PlusChem | 1P00BCGI-50mg |
D-Apio-a-D-furanose, 1,2:3,5-bis-O-(1-methylethylidene)- |
25904-06-7 | 98% | 50mg |
$57.00 | 2025-02-25 | |
Aaron | AR00BCOU-50mg |
D-Apio-a-D-furanose, 1,2:3,5-bis-O-(1-methylethylidene)- |
25904-06-7 | 98% | 50mg |
$59.00 | 2025-01-23 |
1,2:3,5-Di-O-isopropylidene-alpha-D-apiose Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Additional information on 1,2:3,5-Di-O-isopropylidene-alpha-D-apiose
1,2:3,5-Di-O-isopropylidene-α-D-apiose (CAS No. 25904-06-7): An Overview of Its Structure, Applications, and Recent Research Advances
1,2:3,5-Di-O-isopropylidene-α-D-apiose (CAS No. 25904-06-7) is a complex carbohydrate derivative that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is a protected form of the sugar α-D-apiose, which is a naturally occurring pentose sugar found in various plant sources. The isopropylidene protecting groups are strategically placed to stabilize the molecule and facilitate its use in various synthetic and analytical processes.
The structure of 1,2:3,5-Di-O-isopropylidene-α-D-apiose is characterized by a five-carbon backbone with hydroxyl groups at positions 1, 2, 3, and 5. The isopropylidene groups are attached to the hydroxyl groups at positions 1 and 2, as well as positions 3 and 5, forming cyclic acetals. This protection strategy not only enhances the stability of the molecule but also allows for selective deprotection and further functionalization in synthetic pathways.
In recent years, 1,2:3,5-Di-O-isopropylidene-α-D-apiose has been extensively studied for its potential applications in various fields. One of the key areas of interest is its use as a building block in the synthesis of complex carbohydrates and glycoconjugates. These molecules play crucial roles in biological processes such as cell signaling, immune responses, and drug delivery systems. The ability to precisely control the structure and reactivity of 1,2:3,5-Di-O-isopropylidene-α-D-apiose makes it an invaluable tool for researchers working on these applications.
Recent research has also explored the use of 1,2:3,5-Di-O-isopropylidene-α-D-apiose in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of glycoside derivatives using 1,2:3,5-Di-O-isopropylidene-α-D-apiose as a starting material. These derivatives exhibited potent antiviral activity against several strains of influenza virus. The researchers attributed this activity to the unique structural features of 1,2:3,5-Di-O-isopropylidene-α-D-apiose, which allowed for efficient binding to viral surface proteins.
Another area where 1,2:3,5-Di-O-isopropylidene-α-D-apiose has shown promise is in the field of carbohydrate-based vaccines. Carbohydrate antigens are known to be poorly immunogenic on their own but can be significantly enhanced when conjugated to protein carriers. A study published in Vaccine demonstrated that 1,2:3,5-Di-O-isopropylidene-α-D-apiose could be effectively used to synthesize glycoconjugates with enhanced immunogenicity. This finding has important implications for the development of more effective vaccines against diseases such as bacterial infections and cancer.
The synthetic versatility of 1,2:3,5-Di-O-isopropylidene-α-D-apiose has also been leveraged in the development of diagnostic tools. For example, a research team at the University of California reported the synthesis of fluorescently labeled glycoconjugates using 1,2:3,5-Di-O-isopropylidene-α-D-apiose as a key intermediate. These labeled compounds were used to detect specific carbohydrate-binding proteins in biological samples with high sensitivity and specificity. This application has significant potential in early disease diagnosis and monitoring.
In addition to its synthetic applications, 1,2:3,5-Di-O-isopropylidene-α-D-apiose has been studied for its potential biological activities. A study published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory properties of 1,2:3,5-Di-O-isopropylidene-α-D-apiose and its derivatives. The results showed that these compounds could effectively inhibit pro-inflammatory cytokine production in macrophages without significant cytotoxicity. This finding suggests that 1,2:3,5-Di-O-isopropylidene-α-D-apiose may have therapeutic potential in treating inflammatory diseases.
The growing interest in 1,2:3,5-Di-O-isopropylidene-α-D-apiose is reflected in its increasing availability from specialized chemical suppliers. High-purity forms of this compound are essential for research applications that require precise control over molecular structure and reactivity. Additionally, advancements in synthetic methods have made it possible to produce 1,2:3,5-Di-O-isopropylidene-α-D-apiose on a larger scale while maintaining high yields and purity levels.
In conclusion, 1,2:3,5-Di-O-isopropylidene-α-D-apiose (CAS No. 25904-06-7) is a versatile compound with a wide range of applications in organic chemistry, biochemistry, and pharmaceutical research. Its unique structural features make it an ideal building block for synthesizing complex carbohydrates and glycoconjugates with potential therapeutic and diagnostic applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.
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